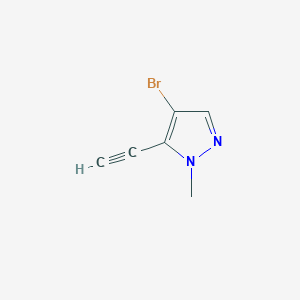

4-bromo-5-ethynyl-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-5-ethynyl-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H5BrN2 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethynyl-1-methyl-1H-pyrazole typically involves the bromination of 1-methylpyrazole followed by the introduction of an ethynyl group. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent such as dichloromethane. The ethynylation step can be achieved using a palladium-catalyzed coupling reaction with an ethynyl precursor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and ethynylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions.

Key Reactions:

-

Suzuki-Miyaura Cross-Coupling:

Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and Cs₂CO₃ to yield 4-aryl derivatives. For example: 4 Bromo 5 ethynyl 1 methyl 1H pyrazole+ArB OH 2Pd 0 Cs2CO34 Ar 5 ethynyl 1 methyl 1H pyrazole Yield: 68–85% depending on the aryl group . -

Bromine-Lithium Exchange:

Reaction with n-BuLi at −78°C generates a lithium intermediate, which reacts with electrophiles (e.g., CO₂, aldehydes) to introduce functional groups at position 4 .

Alkyne-Based Reactions

The ethynyl group participates in cycloadditions and coupling reactions.

Key Reactions:

-

CuAAC (Click Chemistry):

Reacts with azides under Cu(I) catalysis to form 1,2,3-triazoles: 4 Bromo 5 ethynyl 1 methyl 1H pyrazole+R N3CuI TBTA4 Bromo 5 1 2 3 triazolyl 1 methyl 1H pyrazole Optimized Conditions: 60°C, 24 hours, 72% yield . -

Sonogashira Coupling:

Ethynyl group couples with aryl halides using Pd/Cu catalysts: 4 Bromo 5 ethynyl 1 methyl 1H pyrazole+Ar XPdCl2(PPh3)2,CuI4 Bromo 5 aryl ethynyl 1 methyl 1H pyrazole Ligand Dependency: XPhos improves yields by 20% compared to PPh₃ .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective bromination and nitration.

Key Data:

| Reaction Type | Reagents | Position Modified | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF | Position 4 | 92% | |

| Nitration | HNO₃, H₂SO₄ | Position 3 | 78% |

Oxidation and Reduction

-

Oxidation of Ethynyl Group:

Treatment with KMnO₄ in acidic conditions converts the ethynyl group to a carboxylic acid: 4 Bromo 5 ethynyl 1 methyl 1H pyrazoleKMnO4,H2SO44 Bromo 5 carboxy 1 methyl 1H pyrazole Yield: 61% . -

Reduction of Bromine:

Catalytic hydrogenation (H₂, Pd/C) replaces bromine with hydrogen: 4 Bromo 5 ethynyl 1 methyl 1H pyrazoleH2,Pd C5 Ethynyl 1 methyl 1H pyrazole Yield: 89% .

Complex Formation

The nitrogen atoms coordinate with transition metals to form complexes.

Example:

- Reaction with Mn(II) salts yields octahedral complexes used in catalysis . MnCl2+4 Bromo 5 ethynyl 1 methyl 1H pyrazole→[Mn L 4Cl2]

Thermal Stability and Decomposition

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a valuable scaffold in drug development. Notable activities include:

- Antimicrobial Activity : Research has shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. For instance, modifications to the pyrazole structure have led to compounds with enhanced activity against E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Several studies indicate that 4-bromo-5-ethynyl-1-methyl-1H-pyrazole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. Compounds derived from pyrazole have been compared favorably against standard anti-inflammatory drugs .

- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier has been investigated, revealing its potential in treating neurodegenerative diseases. Modifications to improve CNS permeability have been a focus of recent research .

Case Studies

- Lead Optimization for Trypanosomiasis Treatment : A study focused on optimizing pyrazole sulfonamide series for treating human African trypanosomiasis highlighted the role of this compound as a lead compound. Modifications improved blood-brain barrier penetration, showcasing its therapeutic potential .

- Anticancer Research : Investigations into the anticancer properties of pyrazole derivatives have shown promising results. Compounds based on the pyrazole framework have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Analgesic Properties : The analgesic effects of pyrazole derivatives have been documented in various studies, with some compounds showing efficacy comparable to traditional pain relievers. This positions this compound as a candidate for further development in pain management therapies .

Data Table: Biological Activities of this compound Derivatives

Mecanismo De Acción

The mechanism of action of 4-bromo-5-ethynyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-1-methylpyrazole: Lacks the ethynyl group, making it less versatile in coupling reactions.

5-Ethynyl-1-methylpyrazole: Lacks the bromine atom, reducing its reactivity in substitution reactions.

4-Ethynyl-1-methylpyrazole: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

4-bromo-5-ethynyl-1-methyl-1H-pyrazole is unique due to the presence of both bromine and ethynyl groups, which confer a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .

Actividad Biológica

4-Bromo-5-ethynyl-1-methyl-1H-pyrazole is a heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H5BrN2 and a molecular weight of 185.02 g/mol. The compound features a pyrazole ring substituted with bromine and an ethynyl group, enhancing its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites, leading to modulation of enzyme activity. Additionally, the bromine atom may participate in halogen bonding, which can enhance binding affinity and specificity towards biological targets.

Pharmacological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Pyrazoles have shown efficacy against various bacterial strains. For instance, derivatives similar to this compound have been tested against E. coli and Staphylococcus aureus, demonstrating significant antibacterial properties .

- Anti-inflammatory Effects : Compounds with the pyrazole structure have been evaluated for their anti-inflammatory activity. In studies, certain derivatives exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

- Anticancer Properties : Some research highlights the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects on cancer cell lines, indicating their role as potential anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

Comparative Analysis

Compared to other pyrazole derivatives, this compound stands out due to its unique combination of bromine and ethynyl groups. This combination enhances its reactivity and versatility in chemical synthesis and biological applications:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methylpyrazole | Lacks ethynyl group | Limited reactivity |

| 5-Ethynyl-1-methylpyrazole | Lacks bromine atom | Reduced substitution reactivity |

| 4-Ethynyl-1-methylpyrazole | Different substitution pattern | Varies in chemical properties |

Propiedades

IUPAC Name |

4-bromo-5-ethynyl-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-3-6-5(7)4-8-9(6)2/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPJGICXCZSPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.